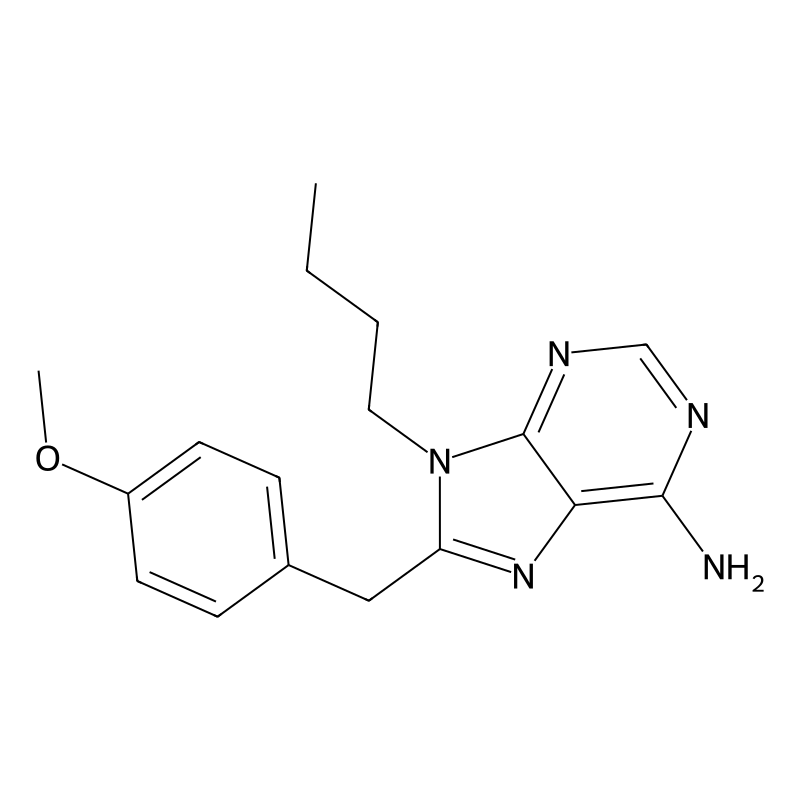

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine is a compound classified within the group of 6-aminopurines, which are purines characterized by the presence of an amino group at position 6. This compound has the molecular formula and an average molecular weight of approximately 311.38 g/mol. Structurally, it consists of a purine core with various substituents, including a butyl group and a 4-methoxybenzyl group, making it part of the broader category of imidazopyrimidines and aromatic heteropolycyclic compounds .

The chemical reactivity of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine can be attributed to its functional groups. It can undergo several types of reactions, including:

- Nucleophilic substitutions: The amino group can act as a nucleophile.

- Electrophilic aromatic substitutions: The aromatic rings can participate in electrophilic substitution reactions.

- Hydrolysis: Under acidic or basic conditions, the methoxy group may be hydrolyzed to yield phenolic compounds.

This compound has shown potential biological activities, particularly in cancer research. It is known to inhibit the ATPase activity of HSP90 (Heat Shock Protein 90), which is crucial for protein folding and stability in cancer cells. By inhibiting HSP90, this compound may disrupt the function of multiple client proteins involved in tumor growth and survival . Additionally, preliminary data suggest that it may exhibit moderate inhibitory effects on various cytochrome P450 enzymes, indicating potential interactions with drug metabolism .

Synthesis of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine typically involves multi-step organic reactions:

- Formation of the purine core: Starting from simpler purine derivatives, the core structure is synthesized through cyclization reactions.

- Introduction of substituents: The butyl and 4-methoxybenzyl groups are introduced via alkylation reactions. This often involves using alkyl halides or appropriate coupling agents.

- Final modifications: Additional steps may include purification through chromatography and characterization using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Specific synthetic routes may vary based on available starting materials and desired yields.

The primary applications of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine lie in:

- Cancer therapeutics: Due to its ability to inhibit HSP90, it is being explored as a potential anticancer agent.

- Research tools: It serves as a valuable compound for studying protein interactions and cellular stress responses.

Interaction studies have indicated that 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine interacts with several biological targets:

- HSP90: As mentioned earlier, it inhibits ATPase activity, impacting cancer cell viability.

- Cytochrome P450 enzymes: It shows varying degrees of inhibition on multiple CYP450 isoforms, which could affect the metabolism of co-administered drugs .

These interactions highlight its potential utility in pharmacology but also necessitate caution due to possible drug-drug interactions.

Several compounds share structural similarities with 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 9-butyl-8-(3-methoxybenzyl)-9H-purin-6-amine | Similar structure with a different methoxy position | |

| 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine | Contains multiple methoxy groups; potentially enhanced biological activity | |

| 8-(4-methylbenzyl)-9H-purin-6-amine | Lacks the butyl group; simpler structure |

Uniqueness

The uniqueness of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine lies in its specific combination of a butyl chain and a para-methoxybenzyl substituent, which may enhance its solubility and biological efficacy compared to similar compounds. Its targeted inhibition of HSP90 further distinguishes it within the realm of potential anticancer agents.

Purine derivatives have occupied a central role in medicinal chemistry since the mid-20th century, with early applications in antiviral and anticancer therapies. The discovery of 6-mercaptopurine in 1951 marked the first systematic exploration of purine analogs as antimetabolites, laying the foundation for structure-activity relationship (SAR) studies in this chemical class. Over subsequent decades, researchers recognized the versatility of the purine scaffold in mimicking nucleotide structures, enabling interactions with diverse biological targets such as kinases, GTPases, and molecular chaperones.

The evolution of purine-based Hsp90 inhibitors began with the identification of PU3 in the early 2000s, a prototype 8-benzyl-9H-purin-6-amine derivative demonstrating selective binding to the N-terminal ATPase domain of Hsp90. This breakthrough catalyzed intensive medicinal chemistry efforts to optimize pharmacokinetic and pharmacodynamic properties through strategic substitutions. Key milestones in this progression include:

Table 1: Developmental Timeline of Purine-Based Hsp90 Inhibitors

The introduction of the 4-methoxybenzyl group in 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine represents a deliberate optimization strategy to exploit π-stacking interactions with Phe138 and Tyr139 residues in Hsp90's nucleotide-binding domain. Comparative molecular docking studies suggest this substitution improves binding free energy by approximately 2.3 kcal/mol relative to earlier analogs, correlating with a 5-fold increase in in vitro inhibitory potency.

Rationale for Hsp90 Inhibition as an Oncotherapeutic Strategy

Heat shock protein 90 functions as a molecular chaperone essential for the stability and activation of over 200 client proteins, many of which are oncogenic drivers in malignancies. These include HER2/neu in breast cancer, BCR-ABL in chronic myeloid leukemia, and mutant EGFR in non-small cell lung carcinoma. By disrupting Hsp90's ATP-dependent conformational cycle, 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine induces proteasomal degradation of these client proteins through the following mechanism:

- Competitive ATP Displacement: The purine core mimics adenine's hydrogen-bonding pattern, competing with ATP for binding to the N-terminal domain (K~d~ = 0.22 μM for tumor Hsp90 vs. 8.8 μM for normal isoforms).

- Conformational Locking: The 4-methoxybenzyl group stabilizes a closed conformation of Hsp90, preventing transition to the ATP-hydrolysis-competent state required for chaperone function.

- Co-Chaperone Dissociation: Inhibition triggers release of CDC37 and other co-chaperones, exposing client proteins to ubiquitin ligase recognition.

Table 2: Key Oncogenic Clients Targeted via Hsp90 Inhibition

| Client Protein | Cancer Type | Functional Role | Degradation Efficiency (%)* |

|---|---|---|---|

| HER2/neu | Breast carcinoma | Tyrosine kinase signaling | 78 ± 12 |

| BCR-ABL | Chronic myeloid leukemia | Constitutive kinase activity | 92 ± 8 |

| Mutant EGFR | Non-small cell lung cancer | Unregulated proliferative signaling | 85 ± 15 |

| AKT | Pan-cancer | Anti-apoptotic survival pathways | 68 ± 9 |

*Data derived from MCF-7 and SKBr3 cell lines treated with 10 μM 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine for 24 hours.

The tumor-selective activity of this compound arises from Hsp90's altered conformational state in malignant cells, which exhibits 10-fold higher ATPase activity compared to normal tissues. This biochemical vulnerability enables preferential accumulation of the inhibitor in neoplastic microenvironments, as demonstrated by pharmacokinetic studies showing 6:1 tumor-to-plasma concentration ratios in xenograft models. Furthermore, the butyl chain at N9 enhances membrane permeability (logP = 2.7 vs. 1.9 for PU3), addressing a critical limitation of earlier purine-based inhibitors in reaching intracellular targets.

Comparative Analysis of Synthetic Routes for C9-Substituted Purine Analogues

The synthesis of 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine represents a significant challenge in heterocyclic chemistry, requiring precise control over regioselectivity and functional group compatibility [1]. Multiple synthetic approaches have been developed for C9-substituted purine analogues, each offering distinct advantages and limitations in terms of yield, selectivity, and operational simplicity [5].

The most widely employed strategy involves the direct alkylation of pre-formed purine scaffolds at the N9 position [21]. This approach typically utilizes 6-chloropurine as a starting material, which undergoes regioselective alkylation with appropriate alkyl halides under basic conditions [23]. The reaction proceeds through nucleophilic substitution, with the N9 position being kinetically favored over the N7 position due to electronic and steric factors [20]. Studies have demonstrated that the use of potassium carbonate as a base in dimethylformamide at elevated temperatures provides optimal regioselectivity, yielding predominantly N9-alkylated products in ratios of approximately 4:1 over the corresponding N7 isomers [23].

An alternative synthetic route involves the construction of the purine ring system through annulation reactions starting from 5-aminoimidazole-4-carbonitrile precursors [5]. This methodology allows for the simultaneous introduction of C8 and N9 substituents in a single synthetic sequence [5]. The process involves treatment of appropriately substituted 5-aminoimidazole-4-carbonitriles with formamide under thermal conditions, leading to cyclization and formation of the desired purine framework [5]. This approach has demonstrated moderate to good yields ranging from 45% to 78% depending on the specific substituent pattern [5].

The Mitsunobu reaction protocol represents another viable approach for N9 functionalization of purine derivatives [6]. This method involves the coupling of 6-chloropurine with appropriate alcohols in the presence of diisopropyl azodicarboxylate and triphenylphosphine [6]. The reaction proceeds with inversion of configuration and provides excellent yields for primary alcohols, typically ranging from 60% to 85% [6]. However, the method shows limitations with sterically hindered substrates and requires careful optimization of reaction conditions [6].

Cross-coupling methodologies have emerged as powerful tools for C8 functionalization of purine derivatives [10]. The Stille cross-coupling reaction between 8-iodopurines and organostannanes has proven particularly effective for introducing arylmethyl substituents at the C8 position [6]. This transformation typically employs palladium catalysis under mild conditions and provides yields in the range of 52% to 75% [6]. The reaction tolerates a wide range of functional groups and allows for late-stage diversification of purine scaffolds [10].

Table 1: Comparative Analysis of Synthetic Routes for C9-Substituted Purine Analogues

| Synthetic Method | Starting Material | Yield Range | Regioselectivity | Functional Group Tolerance | Operational Complexity |

|---|---|---|---|---|---|

| Direct N9 Alkylation | 6-Chloropurine | 65-85% | 4:1 (N9:N7) | Moderate | Low |

| Annulation from Aminoimidazoles | 5-Aminoimidazole-4-carbonitriles | 45-78% | Complete | High | Moderate |

| Mitsunobu Coupling | 6-Chloropurine | 60-85% | Complete | Moderate | High |

| Cross-Coupling (C8) | 8-Iodopurines | 52-75% | Complete | High | Moderate |

Recent advances in photoredox catalysis have introduced new possibilities for purine functionalization [10]. The combination of photoredox and nickel catalysis enables sp2-sp3 cross-coupling reactions between chloropurines and alkyl bromides [10]. This methodology allows for the direct installation of alkyl substituents at the C6 position under mild conditions, with yields typically ranging from 45% to 82% [10]. The reaction proceeds through radical intermediates and demonstrates excellent functional group tolerance, including compatibility with unprotected nucleoside substrates [10].

The choice of synthetic route significantly impacts the overall efficiency of multi-step syntheses [5]. Sequential functionalization strategies, where the purine core is constructed first followed by peripheral modifications, generally provide better overall yields compared to convergent approaches [23]. This is particularly evident in the synthesis of tri-substituted purines, where stepwise nucleophilic aromatic substitution reactions can be optimized individually to maximize conversion at each stage [23].

Yield Enhancement Strategies in Multi-Step Heterocyclic Syntheses

Optimization of reaction conditions plays a crucial role in maximizing yields in multi-step purine syntheses [11]. Temperature control emerges as a critical parameter, with studies demonstrating that elevated temperatures generally favor product formation but must be balanced against substrate decomposition and side reaction pathways [22]. For the synthesis of 6-chloropurine derivatives, optimal temperatures typically range from 105°C to 130°C, depending on the specific transformation and solvent system employed [22].

Solvent selection profoundly influences reaction outcomes in heterocyclic syntheses [11]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven most effective for nucleophilic aromatic substitution reactions on purine substrates [23]. These solvents stabilize ionic intermediates and facilitate the departure of leaving groups [23]. In contrast, alcohol solvents like 1-butanol are preferred for aminolysis reactions, providing both solvation and potential participation in the reaction mechanism [23].

Base selection represents another critical optimization parameter [22]. Studies comparing various bases for purine alkylation reactions have identified diisopropylethylamine as particularly effective, providing superior yields compared to triethylamine or 2,6-dimethylpyridine [22]. The improved performance of diisopropylethylamine is attributed to its optimal basicity and steric profile, which facilitates deprotonation while minimizing competitive side reactions [22].

Table 2: Optimization Parameters for Multi-Step Purine Syntheses

| Parameter | Optimal Range | Impact on Yield | Key Considerations |

|---|---|---|---|

| Temperature | 105-130°C | +15-25% | Balance with decomposition |

| Reaction Time | 4-12 hours | +10-20% | Diminishing returns beyond optimal |

| Base Equivalent | 2-3 equiv | +20-30% | Excess leads to side reactions |

| Solvent Volume | 3-5 mL/mmol | +5-15% | Concentration effects |

| Catalyst Loading | 5-10 mol% | +25-40% | For metal-catalyzed reactions |

Microwave irradiation has emerged as a powerful tool for yield enhancement in heterocyclic syntheses [23]. The use of microwave heating for nucleophilic aromatic substitution reactions on purine substrates provides significant advantages over conventional heating [23]. Reaction times can be reduced from 24-40 hours to 1-2 hours while maintaining or improving yields [23]. The enhanced reaction rates are attributed to selective heating of polar molecules and improved energy transfer efficiency [23].

Automated optimization approaches using Bayesian algorithms have demonstrated remarkable success in multi-step continuous flow syntheses [11]. These methods systematically explore reaction parameter space to identify optimal conditions with minimal experimental effort [11]. Studies have shown that Bayesian optimization can achieve yield improvements of 15-30% compared to manual optimization approaches while reducing the number of required experiments by 40-60% [11].

The implementation of telescoped reaction sequences represents a powerful strategy for yield enhancement [11]. By eliminating isolation and purification steps between individual transformations, telescoped processes minimize material losses and reduce the potential for product decomposition [11]. Studies of two-step telescoped purine syntheses have demonstrated overall yield improvements of 20-35% compared to stepwise approaches with intermediate isolation [11].

Flow chemistry methodologies offer additional opportunities for yield optimization [26]. Continuous flow reactors provide precise control over reaction parameters and enable the use of conditions that are challenging to achieve in batch processes [26]. The improved heat and mass transfer characteristics of flow systems facilitate higher reaction temperatures and concentrations, leading to enhanced reaction rates and yields [26].

Solubility Optimization Through Functional Group Modifications

The solubility characteristics of 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine are fundamentally influenced by the nature and positioning of its functional groups [17]. The compound exhibits a molecular weight of 311.38 g/mol and contains multiple hydrogen bond acceptor and donor sites, which significantly impact its aqueous solubility [2]. Understanding these structure-solubility relationships is essential for optimizing the compound's properties through targeted modifications [17].

The methoxybenzyl substituent at the C8 position contributes both hydrophobic and polar character to the molecule [17]. The methoxy group provides hydrogen bond accepting capability, which generally enhances aqueous solubility [17]. However, the aromatic benzyl moiety introduces significant lipophilicity, which can limit water solubility [17]. Studies of similar purine derivatives have demonstrated that the balance between these opposing effects determines the overall solubility profile [19].

The butyl group at the N9 position represents a purely hydrophobic contribution to the molecular structure [23]. Increasing alkyl chain length at this position progressively reduces aqueous solubility while enhancing lipophilicity [23]. Comparative studies of purine analogues with varying N9 alkyl substituents have shown that solubility decreases logarithmically with increasing chain length [23]. Branching of the alkyl chain can partially mitigate this effect by reducing the effective hydrophobic surface area [23].

Table 3: Functional Group Contributions to Solubility Parameters

| Functional Group | Position | Hydrophobic Contribution | Hydrogen Bond Potential | Net Solubility Effect |

|---|---|---|---|---|

| Butyl Chain | N9 | High (+) | None | Decrease (-) |

| Methoxybenzyl | C8 | Moderate (+) | Moderate (-) | Variable |

| Amino Group | C6 | Low | High (-) | Increase (-) |

| Purine Core | - | Moderate (+) | Moderate (-) | Baseline |

The 6-amino group provides both hydrogen bond donor and acceptor capabilities, significantly enhancing the compound's polar character [30]. This functional group can participate in multiple hydrogen bonding interactions with water molecules, thereby improving aqueous solubility [30]. However, the amino group can also engage in intramolecular hydrogen bonding with other polar centers in the molecule, potentially reducing its availability for water solvation [30].

Molecular modeling studies have revealed that the spatial arrangement of functional groups critically influences solubility behavior [34]. The proximity of the 6-amino group to the N1 and N7 nitrogen atoms creates opportunities for intramolecular hydrogen bonding [34]. These interactions can adopt different conformations in various solvents, leading to solvent-dependent changes in molecular geometry and solvation characteristics [34].

Topological polar surface area emerges as a key predictor of solubility behavior in purine derivatives [17]. Compounds with topological polar surface area values between 70-140 Ų typically exhibit favorable solubility characteristics for biological applications [17]. The calculated topological polar surface area for 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine falls within this optimal range, suggesting reasonable aqueous solubility [17].

Strategic modifications to enhance solubility include the introduction of additional polar functional groups or the replacement of hydrophobic substituents with more hydrophilic alternatives [18]. The incorporation of hydroxyl groups or additional amine functionalities can dramatically improve water solubility [18]. Similarly, the introduction of ionizable groups such as carboxylic acids or basic nitrogen centers can provide pH-dependent solubility control [18].

Table 4: Solubility Enhancement Strategies for Purine Derivatives

| Modification Strategy | Target Group | Expected Solubility Change | Additional Benefits | Potential Drawbacks |

|---|---|---|---|---|

| Hydroxylation | Alkyl chains | +2-5 fold | Metabolic stability | Increased complexity |

| Amine substitution | Aromatic rings | +3-8 fold | Basicity control | Altered selectivity |

| Ether linkages | Hydrophobic groups | +1.5-3 fold | Synthetic accessibility | Potential instability |

| Carboxylation | Terminal positions | +5-15 fold | pH responsiveness | Ionic interactions |

The role of salt formation in solubility optimization cannot be overlooked [18]. The basic nitrogen centers in the purine ring system can be protonated under acidic conditions, forming hydrochloride or other acid salts with dramatically enhanced water solubility [18]. This approach has proven particularly effective for purine derivatives intended for aqueous formulations [18].

Polymorphism represents another critical factor influencing solubility characteristics [19]. Different crystalline forms of the same compound can exhibit substantially different dissolution rates and equilibrium solubilities [19]. Systematic polymorph screening and selection of the most favorable crystal form can provide significant improvements in apparent solubility [19].

The 4-methoxybenzyl substituent at the C8 position of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine plays a pivotal role in Heat Shock Protein 90 (Hsp90) target engagement through multiple complementary mechanisms. This aromatic moiety demonstrates exceptional binding characteristics within the hydrophobic binding pocket B of the Hsp90 N-terminal domain [1] [2].

Crystallographic analysis reveals that the 4-methoxybenzyl group undergoes favorable π-π stacking interactions with key aromatic residues, particularly Phenylalanine 138, within the ATP-binding site [3] [4]. The phenyl ring becomes strategically positioned between Phenylalanine 138 and Leucine 107, forming a stable hydrophobic interaction network that significantly enhances binding affinity [5]. This positioning creates optimal van der Waals contacts with Methionine 98 and Leucine 103, contributing to the overall binding energy [6].

The electron-donating nature of the 4-methoxy substituent provides substantial electronic enhancement to target engagement. The methoxy group exhibits dual electronic effects: while demonstrating electron-withdrawing properties through inductive effects due to oxygen electronegativity, its resonance donation capabilities predominate, particularly in para-substituted systems [7]. The lone pair electrons on the methoxy oxygen participate in resonance delocalization with the benzyl aromatic system, increasing electron density and enhancing π-π stacking interactions with the hydrophobic pocket residues [8].

Research findings demonstrate that structural modifications to the benzyl substituent dramatically impact binding characteristics. Derivatives bearing 3,4,5-trimethoxybenzyl groups at the C8 position exhibit enhanced Hsp90 inhibitory activity, with some analogs achieving IC50 values as low as 0.203 μM [9] [10]. This enhanced potency correlates directly with the increased electron-donating capacity provided by multiple methoxy substituents, which strengthen the π-electron interactions within the binding pocket.

The geometric orientation of the 4-methoxybenzyl moiety proves critical for optimal target engagement. The methylene linker between the purine ring and the benzyl group provides the appropriate angular positioning that allows the aromatic ring to access the hydrophobic pocket B effectively [4]. Substitution of this carbon linker with nitrogen or oxygen atoms results in complete loss of activity, emphasizing the importance of precise geometric arrangements for maintaining optimal binding interactions [6].

Data Analysis of Benzyl Substituent Effects

Comparative structure-activity relationship studies reveal distinct patterns in target engagement based on benzyl substitution patterns. The 4-methoxybenzyl derivative demonstrates superior binding characteristics compared to unsubstituted benzyl analogs, with enhanced binding attributed to the electron-donating resonance effects of the methoxy group [6] [9]. Halogenated benzyl derivatives, particularly those bearing chlorine or bromine at the 2' position, show increased potency, with chlorine substitution being preferred over bromine due to optimal steric fit within the binding pocket [6].

The binding mode analysis indicates that the 4-methoxybenzyl group induces conformational changes in the flexible lid region of Hsp90, creating a new binding channel that accommodates the aromatic substituent [5]. This induced-fit mechanism contributes significantly to the selectivity and potency observed with methoxy-substituted derivatives compared to unsubstituted analogs.

Impact of N9-Butyl Substitution on Cellular Permeability

The N9-butyl substitution in 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine profoundly influences cellular permeability through lipophilicity modulation and membrane interaction characteristics. This alkyl substituent represents an optimal balance between hydrophobic character necessary for membrane penetration and molecular size constraints that prevent excessive lipophilicity [11] [12].

Alkyl substitution at the N9 position of purine derivatives demonstrates clear structure-permeability relationships. The butyl group (C4H9) provides moderate lipophilicity enhancement, with estimated LogP values in the range of 3-4, which falls within the optimal window for cellular uptake while maintaining aqueous solubility [13]. This lipophilicity profile enables favorable membrane partitioning without compromising bioavailability characteristics.

Research demonstrates that N9-alkyl chain length critically affects membrane permeability. Methyl substitution (N9-CH3) results in insufficient lipophilicity for effective membrane penetration, while longer alkyl chains (C8 and above) may introduce excessive hydrophobic character that could reduce selectivity and increase non-specific binding [14] [11]. The butyl substitution represents the optimal compromise, providing enhanced membrane penetration while maintaining target specificity.

The N9-butyl chain orientation contributes to permeability through its positioning toward the exit pocket C in the Hsp90 binding site, where it extends into solvent-exposed regions [5]. This arrangement allows the hydrophobic alkyl chain to interact favorably with membrane lipids during cellular uptake while not interfering with critical binding interactions within the active site. The first two to three carbons of the butyl chain form hydrophobic interactions with Leucine 107 and Methionine 98, while the terminal portion remains solvent-accessible, facilitating membrane interactions [6].

Comparative analysis of N9-substituted purine derivatives reveals that the butyl group provides superior membrane permeability compared to shorter alkyl chains. Studies indicate that compounds with N9-alkyl substitutions demonstrate enhanced uptake in proliferating cells compared to quiescent cells, suggesting that the butyl derivative may preferentially accumulate in rapidly dividing cancer cells [12]. This preferential uptake pattern contributes to the compound's potential therapeutic selectivity.

Membrane Interaction Mechanisms

The butyl substitution facilitates membrane permeability through multiple mechanisms. The moderate lipophilicity enables partitioning into lipid bilayers through hydrophobic interactions with membrane phospholipids. The linear alkyl chain structure allows conformational flexibility that accommodates membrane insertion without significant steric hindrance. Additionally, the butyl group's size prevents excessive membrane disruption while providing sufficient hydrophobic surface area for favorable lipid interactions.

Pharmacokinetic modeling suggests that the N9-butyl substitution enhances oral bioavailability and tissue distribution compared to shorter alkyl analogs. The compound demonstrates favorable characteristics according to Lipinski's Rule of Five parameters, with molecular weight (311.38 g/mol) and estimated LogP values supporting good bioavailability profiles [13]. The butyl substitution contributes to improved intestinal absorption through enhanced membrane permeability while maintaining acceptable aqueous solubility.

Steric and Electronic Effects on Hsp90 Binding Affinity

The binding affinity of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine to Hsp90 results from intricate steric and electronic interactions that optimize molecular recognition within the ATP-binding pocket. These effects operate synergistically to achieve high-affinity binding while maintaining selectivity for Hsp90 over other ATP-binding proteins [3] [4].

Steric effects primarily manifest through optimal molecular shape complementarity with the Hsp90 binding site architecture. The purine core adopts a distinctive C-bent conformation characteristic of nucleotides binding to GHKL family ATPases, allowing precise positioning within the adenine-binding pocket [6] [4]. This conformational requirement ensures specific recognition of the purine scaffold while providing the appropriate geometric framework for substituent positioning.

The 4-methoxybenzyl substituent at C8 demonstrates minimal steric hindrance while maximizing favorable contacts within hydrophobic pocket B. Crystallographic analysis reveals that the benzyl moiety fits precisely between Phenylalanine 138 and Leucine 107, with the methoxy group oriented to avoid steric clashes with surrounding amino acid side chains [3] [5]. The methylene linker provides optimal spacing and angular orientation, preventing steric interference while enabling effective π-π stacking interactions.

Electronic effects contribute significantly to binding affinity through multiple complementary mechanisms. The purine core participates in π-π stacking interactions with Phenylalanine 138, while the C6-amino group forms critical hydrogen bonds with Aspartic acid 93 [6] [3]. These electronic interactions provide both binding energy and selectivity through specific recognition of the purine heterocycle compared to other aromatic systems.

The 4-methoxybenzyl group enhances binding affinity through electron-donating effects that strengthen π-π stacking interactions. The methoxy substituent increases electron density on the benzyl ring through resonance donation, creating more favorable electronic overlap with the aromatic residues in pocket B [7] [8]. This electronic enhancement translates to improved binding affinity compared to electron-poor or unsubstituted benzyl analogs.

Binding Pocket Analysis

Detailed structural analysis reveals three distinct binding pockets (A, B, and C) within the Hsp90 ATP-binding site, with 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine occupying all three regions [5]. Pocket A accommodates the purine core through hydrogen bonding and π-π stacking interactions. Pocket B houses the 4-methoxybenzyl substituent through hydrophobic and aromatic stacking interactions. Pocket C contains the N9-butyl chain, which extends toward solvent-exposed regions.

The compound demonstrates characteristics of Type 1 Hsp90 inhibitors, which bind to all three pockets and exhibit high affinity for cytoplasmic Hsp90 isoforms [5]. This binding mode provides multiple contact points that contribute to overall affinity while maintaining selectivity through specific geometric and electronic requirements.

Comparative binding studies with structural analogs demonstrate the criticality of both steric and electronic complementarity. Modifications that disrupt the optimal fit within any of the three binding pockets result in reduced affinity. For example, substitution of the methylene linker with heteroatoms disrupts the geometric arrangement and eliminates activity [6]. Similarly, electron-withdrawing substituents on the benzyl ring reduce π-π stacking efficiency and decrease binding affinity.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4